molecular formula C12H9BrN2OS B1272067 [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol CAS No. 439095-24-6

[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

Cat. No. B1272067
M. Wt: 309.18 g/mol
InChI Key: AKGPVJXKSLVBMY-UHFFFAOYSA-N
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Description

“[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” is a product used for proteomics research . It is a derivative of imidazo[2,1-b][1,3]thiazoles, which are an important class of nitrogen- and sulfur-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Molecular Structure Analysis

The molecular formula of “[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” is C12H9BrN2OS, and its molecular weight is 309.19 .


Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazoles have been found to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . They have also been studied as electroluminescent materials for OLED devices .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Thiazole derivatives, including imidazo[2,1-b]thiazoles, have been studied for their diverse biological activities . They have been found to have potential as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • Scientific Field: Cancer Research

    • Application Summary : Certain imidazo[2,1-b]thiazole derivatives have shown anticancer effects on various cell lines .
    • Results or Outcomes : The results of these studies could include data on the compound’s GI50 value (the concentration of the compound that inhibits cell growth by 50%) for various cancer cell lines .
  • Scientific Field: Organic Synthesis

    • Application Summary : This compound, like other imidazo[2,1-b]thiazoles, can be used as a building block in the synthesis of more complex organic molecules .
  • Scientific Field: Drug Discovery

    • Application Summary : Given the diverse biological activities of thiazole derivatives, this compound could potentially be used in the discovery of new drugs .

Future Directions

The future directions for research on “[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” and related compounds could include further exploration of their potential biological activities, including their anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . Additionally, their potential use in OLED devices could be further explored .

properties

IUPAC Name

[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-6,16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGPVJXKSLVBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377158
Record name [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

CAS RN

439095-24-6
Record name [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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